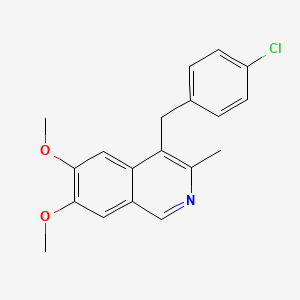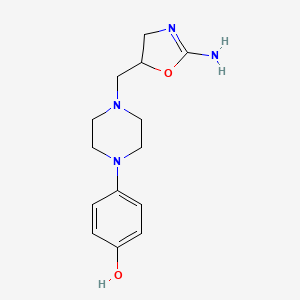
(2S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoline core with a methyl group at the 1-position and a pentyl group at the 2-position, making it a unique structure with potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-pentylamine and 2-methylquinoline.
Cyclization Reaction: The key step involves the cyclization of 2-pentylamine with 2-methylquinoline under acidic conditions to form the quinoline core.
Reduction: The resulting quinoline derivative is then subjected to reduction using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to obtain the dihydroquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions for large-scale synthesis. This includes:
Catalysts: Use of efficient catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to ensure high yield and purity.
Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The methyl and pentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Fully saturated quinoline derivatives.
Substitution: Quinoline derivatives with various alkyl or aryl groups.
Applications De Recherche Scientifique
(2S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: Lacks the pentyl group but shares the quinoline core.
2-Pentylquinoline: Similar structure but without the dihydro modification.
Uniqueness
(2S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one is unique due to its specific substitution pattern and dihydroquinoline structure, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
| 833453-91-1 | |
Formule moléculaire |
C15H21NO |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
(2S)-1-methyl-2-pentyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C15H21NO/c1-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16(12)2/h6-7,9-10,12H,3-5,8,11H2,1-2H3/t12-/m0/s1 |
Clé InChI |
DWZGROFWSUTSMG-LBPRGKRZSA-N |
SMILES isomérique |
CCCCC[C@H]1CC(=O)C2=CC=CC=C2N1C |
SMILES canonique |
CCCCCC1CC(=O)C2=CC=CC=C2N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate](/img/structure/B12894879.png)
![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)
![4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine](/img/structure/B12894887.png)
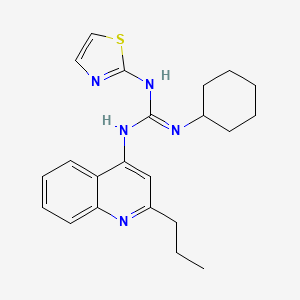
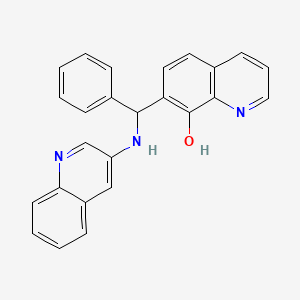
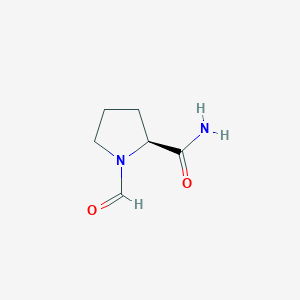
![(R)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12894914.png)
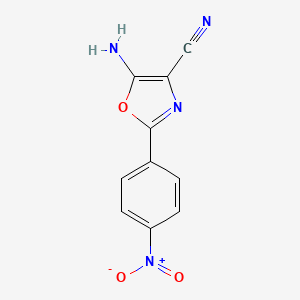
![6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12894940.png)
